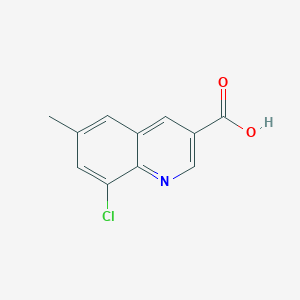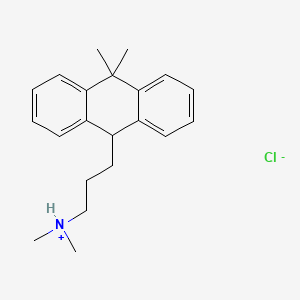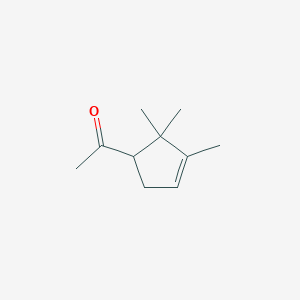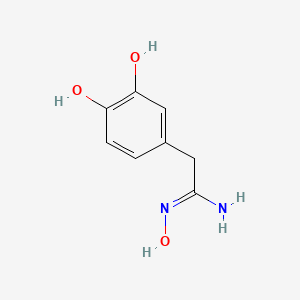
4'-Morpholinoacetoacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Morpholinoacetoacetanilide is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.3 g/mol . It is also known by its IUPAC name, N-(4-morpholin-4-ylphenyl)-3-oxobutanamide . This compound is characterized by the presence of a morpholine ring attached to an acetoacetanilide moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4’-Morpholinoacetoacetanilide can be synthesized through the reaction of aniline with ethyl acetoacetate or acetoacetyl chloride . The general procedure involves the following steps:
Reaction with Ethyl Acetoacetate: Aniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, and the product is isolated by crystallization.
Reaction with Acetoacetyl Chloride: Aniline is reacted with acetoacetyl chloride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 4’-Morpholinoacetoacetanilide typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Morpholinoacetoacetanilide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the morpholine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4’-Morpholinoacetoacetanilide has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’-Morpholinoacetoacetanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4’-Morpholinoacetoacetanilide can be compared with other similar compounds, such as:
Acetoacetanilide: Lacks the morpholine ring, making it less versatile in certain synthetic applications.
4-Acetoacetamidoacetanilide: Similar structure but with different functional groups, leading to different reactivity and applications.
Morpholino derivatives: Compounds with similar morpholine rings but different substituents, affecting their chemical and biological properties.
The uniqueness of 4’-Morpholinoacetoacetanilide lies in its combination of the morpholine ring and the acetoacetanilide moiety, providing a unique set of chemical and biological properties that make it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
4433-80-1 |
|---|---|
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
N-(4-morpholin-4-ylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)10-14(18)15-12-2-4-13(5-3-12)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
InChI-Schlüssel |
GJWXWJLLFSYCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)





